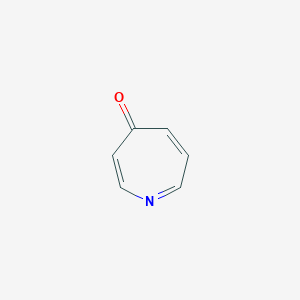
4H-Azepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Azepin-4-one is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a nitrogen atom and a carbonyl group, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-Azepin-4-one can be synthesized through several methods. One common approach involves the photolysis of 4-azidophenols in low-temperature nitrogen matrices, followed by flash vacuum pyrolysis (FVP) to induce ring expansion and form the azepinone structure . Another method includes the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods are often employed to streamline the production process and reduce the need for multiple purification steps .
Chemical Reactions Analysis
Types of Reactions: 4H-Azepin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the carbonyl group in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of azepinone derivatives with additional oxygen functionalities, while reduction can yield amine derivatives .
Scientific Research Applications
4H-Azepin-4-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a scaffold for the development of new drugs with potential therapeutic effects . Its unique structure allows for the design of compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.
In biology, this compound derivatives are used as probes to study various biochemical pathways and molecular interactions. In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals, dyes, and other fine chemicals .
Mechanism of Action
4H-Azepin-4-one can be compared to other seven-membered heterocyclic compounds, such as benzodiazepines, oxazepines, thiazepines, and dithiazepines . While these compounds share a similar ring structure, they differ in the types and positions of heteroatoms within the ring. For example, benzodiazepines contain two nitrogen atoms, while oxazepines have one oxygen and one nitrogen atom.
The uniqueness of this compound lies in its specific combination of a nitrogen atom and a carbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new compounds with diverse applications.
Comparison with Similar Compounds
- Benzodiazepines
- Oxazepines
- Thiazepines
- Dithiazepines
Properties
CAS No. |
35879-33-5 |
|---|---|
Molecular Formula |
C6H5NO |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
azepin-4-one |
InChI |
InChI=1S/C6H5NO/c8-6-2-1-4-7-5-3-6/h1-5H |
InChI Key |
GLZXFITXXAMCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


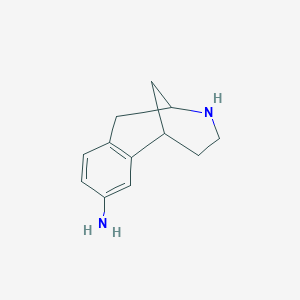
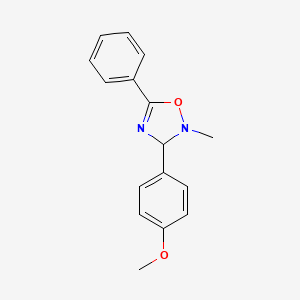
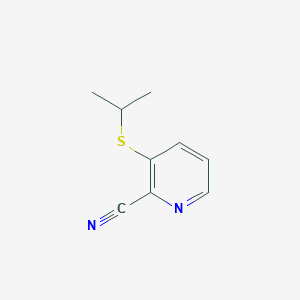
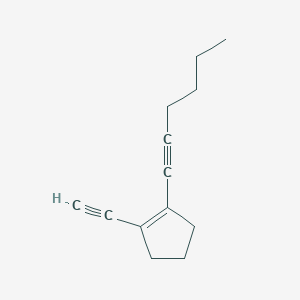
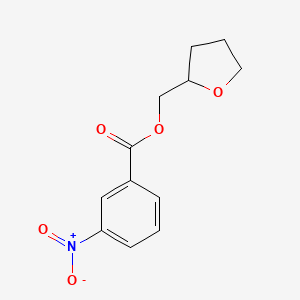

![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)
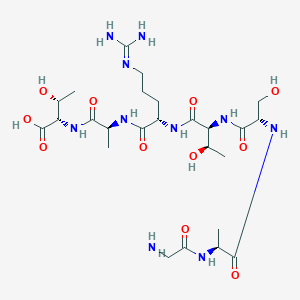
![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
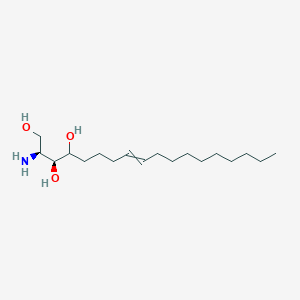

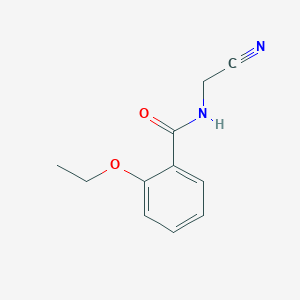

![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
